[4-(methoxymethyl)cyclohexyl]methanamine
Description
[4-(Methoxymethyl)cyclohexyl]methanamine is a cyclohexane derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent at the 4-position of the cyclohexyl ring and a primary amine (-CH₂-NH₂) group. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol (calculated).
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[4-(methoxymethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C9H19NO/c1-11-7-9-4-2-8(6-10)3-5-9/h8-9H,2-7,10H2,1H3 |
InChI Key |
NRENAJZOQRQFBR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCC(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxymethyl)cyclohexyl]methanamine typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxymethyl group: This step often involves the use of methanol and formaldehyde under acidic or basic conditions to form the methoxymethyl group.
Attachment of the methanamine group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(methoxymethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyclohexane ring can be reduced to form different hydrogenated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrogenated cyclohexane derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
[4-(methoxymethyl)cyclohexyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(methoxymethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexane ring provides structural stability, while the methoxymethyl group can modulate the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Analogs and Key Properties
Structural and Electronic Comparisons
- Heterocyclic vs. Cyclohexyl Systems : The tetrahydro-pyran derivative () replaces the cyclohexane ring with an oxygen-containing heterocycle, enhancing hydrogen-bonding capacity and solubility in polar solvents .
- Electron-Withdrawing Groups : Trifluoromethoxy (-O-CF₃, ) and difluoromethyl (-CHF₂, ) substituents increase electronegativity and lipophilicity, which may enhance blood-brain barrier penetration compared to the methoxymethyl group .
Physicochemical Properties
Pharmacological and Toxicological Profiles
- Methylxanthine Derivatives: Cyclohexyl fragments in methylxanthines () show substituent-dependent activity, suggesting that the methoxymethyl group in the target compound could modulate affinity for adenosine receptors or enzymes like phosphodiesterase .
- Toxicity Read-Across : For 4,4'-methylenebis(cyclohexylamine) (CAS 1761-71-3), toxicity data were extrapolated from an analog (2,2'-dimethyl variant), highlighting that substituent size and stereochemistry influence acute toxicity (e.g., respiratory irritation) . The target compound’s methoxymethyl group may reduce toxicity compared to bulkier substituents.
- Metabolic Pathways : Sulfur-containing analogs (e.g., methylsulfanyl) are prone to oxidative metabolism, forming sulfoxides or sulfones, whereas the methoxymethyl group may undergo O-demethylation, producing formaldehyde as a metabolite .
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